molecular formula C32H54O4 B14723239 Didecyl 2-(2-phenylethyl)butanedioate CAS No. 5859-39-2

Didecyl 2-(2-phenylethyl)butanedioate

Cat. No.: B14723239
CAS No.: 5859-39-2
M. Wt: 502.8 g/mol
InChI Key: FTSHPERYWZKPGZ-UHFFFAOYSA-N
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Description

Didecyl 2-(2-phenylethyl)butanedioate is a chemical compound with the molecular formula C30H50O4 It is an ester derived from butanedioic acid and is characterized by the presence of two decyl groups and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl 2-(2-phenylethyl)butanedioate typically involves the esterification of butanedioic acid with decanol and phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Didecyl 2-(2-phenylethyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Didecyl 2-(2-phenylethyl)butanedioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of didecyl 2-(2-phenylethyl)butanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butanedioic acid and the corresponding alcohols. These products can then interact with various enzymes and receptors in biological systems, leading to different physiological effects. The phenylethyl group may also contribute to the compound’s activity by interacting with aromatic receptors.

Comparison with Similar Compounds

Similar Compounds

    Didecyl butanedioate: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    Didecyl 2-(2-methylpropyl)butanedioate: Contains a methylpropyl group instead of a phenylethyl group, leading to variations in reactivity and applications.

    Didecyl 2-(2-hydroxyethyl)butanedioate: Features a hydroxyethyl group, which can influence its solubility and reactivity.

Uniqueness

Didecyl 2-(2-phenylethyl)butanedioate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s interaction with aromatic receptors and contribute to its potential biological activities. Additionally, the combination of decyl and phenylethyl groups provides a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications.

Properties

CAS No.

5859-39-2

Molecular Formula

C32H54O4

Molecular Weight

502.8 g/mol

IUPAC Name

didecyl 2-(2-phenylethyl)butanedioate

InChI

InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-20-26-35-31(33)28-30(25-24-29-22-18-17-19-23-29)32(34)36-27-21-16-14-12-10-8-6-4-2/h17-19,22-23,30H,3-16,20-21,24-28H2,1-2H3

InChI Key

FTSHPERYWZKPGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CC(CCC1=CC=CC=C1)C(=O)OCCCCCCCCCC

Origin of Product

United States

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